molecular formula C21H15N5S B482489 6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 791824-09-4

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B482489
CAS No.: 791824-09-4
M. Wt: 369.4g/mol
InChI Key: RPZOBASBVJFWHM-UHFFFAOYSA-N
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Description

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel chemical entity designed for pharmaceutical and biological chemistry research. This compound belongs to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class of fused heterocycles, a scaffold recognized for its significant and diverse pharmacological potential. The structure incorporates a 4-pyridinyl group at the 3-position and a distinct benzhydryl moiety at the 6-position. The benzhydryl (diplenylmethyl) group is a notable feature, often introduced to enhance lipophilicity and influence the molecule's ability to interact with biological membranes and protein targets, which can be pivotal in drug discovery for optimizing pharmacokinetic properties. The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core is a privileged structure in medicinal chemistry, with scientific literature extensively reporting its derivatives to exhibit a broad spectrum of biological activities. These include potent antimicrobial effects against various bacterial and fungal strains , antioxidant properties, and promising anticancer activities, as some triazolothiadiazole derivatives have been selected and evaluated by the National Cancer Institute (NCI) for in vitro cytotoxicity . The biological profile is often attributed to the molecular architecture that allows for effective interaction with enzymatic targets; for instance, some close analogues have demonstrated high efficacy as urease enzyme inhibitors , which is a key virulence factor for pathogens like Helicobacter pylori and urease-positive fungi . The presence of multiple nitrogen atoms and the sulfur atom in the core structure provides hydrogen-bonding capabilities and moderate lipophilicity, facilitating optimal penetration into microbial cells . This compound is supplied strictly for research applications. It is intended for use in assay development, high-throughput screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature on the triazolothiadiazole scaffold for a comprehensive understanding of its potential applications and mechanisms of action .

Properties

IUPAC Name

6-benzhydryl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5S/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-25-26-19(23-24-21(26)27-20)17-11-13-22-14-12-17/h1-14,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZOBASBVJFWHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reid-Heindel Method for 4-Amino-5-Mercapto-3-Substituted-1,2,4-Triazoles

The synthesis begins with the preparation of 4-amino-5-mercapto-3-(4-pyridinyl)-1,2,4-triazole, a critical precursor. Reid and Heindel’s optimized protocol involves:

  • Reacting 4-pyridinyl carbohydrazide with carbon disulfide in ethanol under alkaline conditions (KOH or NaOH) to form a dithiocarbazate intermediate.

  • Hydrazinolysis of the intermediate with hydrazine monohydrate at reflux (4–6 hours), yielding the triazole-thiol.

Key Data:

ParameterConditionsYieldSource
SolventEthanol/Water85–90%
Reaction Time4–6 hours (reflux)

Cyclization to Form the Triazolothiadiazole Ring

Cyclization of the triazole-thiol precursor is achieved using:

  • Carbon disulfide and potassium hydroxide in methanol, followed by reflux (8–12 hours).

  • Cyanogen bromide (BrCN) in anhydrous benzene, which facilitates rapid cyclization at room temperature.

Comparative Efficiency:

Cyclization ReagentConditionsYieldTimeSource
Carbon disulfideReflux, 8–12 hours75%
BrCNRT, 2 hours82%

Functionalization with Benzhydryl and Pyridinyl Groups

MethodConditionsYieldSource
Conventional HeatingDMF, K₂CO₃, 80°C78%
Microwave IrradiationDMF, K₂CO₃, 100°C, 3 minutes94%

Pyridinyl Group Incorporation

The 4-pyridinyl substituent is typically pre-installed during the triazole precursor synthesis. However, alternative routes include:

  • Nucleophilic aromatic substitution using 4-bromopyridine in the presence of palladium catalysts (e.g., Suzuki coupling).

  • Direct functionalization via condensation of 4-pyridinecarboxaldehyde hydrazone during triazole formation.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to maintain consistent reaction conditions and improve safety. Key parameters include:

  • Solvent optimization : Replacing DMF with acetonitrile reduces environmental impact.

  • Catalyst recycling : Palladium-based catalysts are recovered via filtration, reducing costs.

Purification and Characterization

Crystallization and Chromatography

  • Recrystallization from ethanol/water mixtures yields high-purity product (≥98%).

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts from alkylation steps.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons from benzhydryl (δ 7.2–7.5 ppm) and pyridinyl (δ 8.5–8.7 ppm) groups confirm substitution.

  • Mass Spectrometry : Molecular ion peak at m/z 369.4 ([M+H]⁺) aligns with the molecular formula C₂₁H₁₅N₅S.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing alkylation at nitrogen sites is minimized using bulky bases (e.g., DBU).

  • Moisture Sensitivity : Anhydrous conditions are critical during cyclization to prevent hydrolysis .

Chemical Reactions Analysis

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties that make it a candidate for various therapeutic applications:

Case Studies and Research Findings

Several studies have explored the applications of compounds related to 6-benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole:

  • A study published in Pharmaceutical Chemistry Journal detailed the synthesis and evaluation of various 1,3,4-thiadiazole derivatives for their anticonvulsant activity using animal models. The findings indicated that modifications to the thiadiazole ring significantly influenced activity levels .
  • Another research article highlighted the synthesis of novel derivatives based on the thiadiazole framework and their evaluation for antimicrobial activity. The study found that certain substitutions enhanced efficacy against bacterial strains .

Comparative Data Table

Activity Compound Efficacy Reference
Anticonvulsant6-Benzhydryl-3-(4-pyridinyl)Significant in vivo effects
AntimicrobialThiadiazole DerivativesEffective against pathogens
AnticancerVarious Thiadiazole DerivativesPotential anticancer effects
Anti-inflammatoryThiadiazole FrameworkExhibited anti-inflammatory properties

Comparison with Similar Compounds

Structural Analogues with Varying 6-Position Substituents

Adamantyl Derivatives
  • 6-(1-Adamantyl)-3-aryl Derivatives :
    Compounds such as 6-(1-adamantyl)-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (5e) exhibit significant antiproliferative activity against cancer cell lines, attributed to the bulky, lipophilic adamantyl group enhancing cellular uptake and stability . In contrast, the benzhydryl group in the target compound may offer similar steric bulk but with increased aromatic interactions due to the two phenyl rings .
Aryl/Alkyl Substituents
  • 6-(4-Isopropylphenyl)-3-methyl Derivatives :
    These compounds (e.g., CAS 1025722-29-5) demonstrate moderate antimicrobial activity. The isopropylphenyl group provides moderate hydrophobicity, but the benzhydryl group in the target compound likely offers superior π-π stacking interactions with biological targets .
Heteroaromatic Substituents
  • 6-(Benzofuran-2-yl)-3-(4-pyridinyl) Derivatives: These analogues (e.g., 3-(1-benzofuran-2-yl)-6-(4-pyridinyl) derivatives) show vasodilatory effects, where the benzofuran moiety contributes to electron-rich aromatic interactions. The benzhydryl group in the target compound may prioritize different binding modes due to its non-heteroaromatic nature .

Analogues with Varying 3-Position Substituents

4-Pyridinyl vs. Phenyl Groups
Fluoro/Chloro-Substituted Aryl Groups
  • 3-(2-Chlorophenyl) Derivatives :
    Chlorine atoms enhance electron-withdrawing effects, increasing electrophilicity. However, the 4-pyridinyl group in the target compound introduces a basic nitrogen, enabling pH-dependent solubility and interaction with acidic residues in target proteins .

Pharmacological Activity Comparison

Compound 6-Substituent 3-Substituent Key Activity Reference
Target Compound Benzhydryl 4-Pyridinyl Under investigation
6-(1-Adamantyl)-3-(4-fluorophenyl) Adamantyl 4-Fluorophenyl Antiproliferative (IC₅₀: 12 μM)
6-(Benzofuran-2-yl)-3-(3-pyridinyl) Benzofuran-2-yl 3-Pyridinyl Vasodilation (EC₅₀: 8.5 μM)
6-(4-Isopropylphenyl)-3-methyl 4-Isopropylphenyl Methyl Antimicrobial (MIC: 32 μg/mL)
6-Biphenyl-4-yl-3-benzyl Biphenyl-4-yl Benzyl COX-2 inhibition (IC₅₀: 0.9 μM)

Structure-Activity Relationships (SAR)

  • 6-Position :
    Bulky groups (adamantyl, benzhydryl) enhance antiproliferative and enzyme inhibitory activities by improving target binding and metabolic stability .
  • 3-Position : Electron-deficient aromatic groups (e.g., 4-pyridinyl) improve interactions with polar enzyme pockets, while electron-rich groups (e.g., benzofuran) favor vasodilation via nitric oxide modulation .

Biological Activity

6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. The structural features of this compound contribute to its interaction with various biological targets.

  • Chemical Formula : C21H15N5S
  • Molecular Weight : 369.44 g/mol
  • CAS Number : 791824-09-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of the triazolo-thiadiazole class exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound exhibits cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The half-maximal inhibitory concentration (IC50) values in these studies ranged from 5.11 to 10.8 µM, indicating potent activity compared to standard chemotherapeutics .
Cell LineIC50 (µM)
MCF-75.11
A54910.8

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.

  • Research Findings : Inhibitory assays showed that this compound selectively inhibited COX-2 with a potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 12 to 25 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli25

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Cyclooxygenase Enzymes : The compound's structure allows it to bind effectively to the active sites of COX enzymes.
  • Induction of Apoptosis : In cancer cells, it has been observed that the compound can induce apoptosis through mitochondrial pathways.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action is believed to result from interference with bacterial cell wall integrity.

Q & A

Q. What are the key considerations for synthesizing 6-Benzhydryl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives with substituted carboxylic acids in phosphoryl chloride (POCl₃). Critical parameters include:
  • Reagent purity : Ensure thioglycolic acid and aldehydes are freshly distilled to avoid side reactions .
  • Reaction time : Optimize reflux duration (e.g., 8–12 hours) to maximize cyclization efficiency .
  • Workup : Neutralize excess POCl₃ with ice-cold sodium bicarbonate to isolate the product .
  • Purification : Recrystallize from ethanol or acetonitrile to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Identify protons on the benzhydryl group (δ 6.8–7.5 ppm) and pyridinyl substituents (δ 8.2–8.7 ppm) .
  • IR spectroscopy : Confirm thiadiazole ring formation via C=N stretches (1600–1650 cm⁻¹) and C-S-C vibrations (690–710 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How do substituents on the triazolo-thiadiazole core influence solubility?

  • Methodological Answer :
  • Hydrophobic groups (e.g., benzhydryl) reduce aqueous solubility but enhance lipid membrane permeability .
  • Pyridinyl substituents : Improve solubility in polar aprotic solvents (e.g., DMSO) due to nitrogen lone pairs .
  • Experimental validation : Perform shake-flask solubility assays in pH 7.4 buffer and logP calculations .

Advanced Research Questions

Q. How can conflicting spectroscopic data for triazolo-thiadiazole derivatives be resolved?

  • Methodological Answer :
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. thiadiazole ring orientations) using single-crystal diffraction (R factor <0.05) .
  • Density Functional Theory (DFT) : Compare computed vs. experimental IR/NMR spectra to confirm tautomeric forms .
  • HPLC-MS coupling : Detect trace impurities (e.g., uncyclized intermediates) causing spectral discrepancies .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Methodological Answer :
  • Catalytic additives : Use iodine (5 mol%) to accelerate cyclization .
  • Solvent optimization : Replace POCl₃ with Eaton’s reagent (P₂O₅·MsOH) for safer, higher-yielding conditions .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) .

Q. How does the benzhydryl group impact pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The benzhydryl moiety enhances binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
  • In silico docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., binding energy ≤−8 kcal/mol) .
  • In vitro assays : Compare IC₅₀ values of benzhydryl derivatives vs. phenyl analogs in antimicrobial tests .

Q. What are the challenges in analyzing metabolic stability of this compound?

  • Methodological Answer :
  • Microsomal assays : Incubate with rat liver microsomes and NADPH to identify oxidation sites (e.g., pyridinyl ring hydroxylation) .
  • LC-QTOF-MS : Detect glutathione adducts to assess thiadiazole ring reactivity .
  • CYP450 inhibition screening : Use fluorogenic substrates to evaluate drug-drug interaction risks .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across similar derivatives?

  • Methodological Answer :
  • Meta-analysis : Compile IC₅₀ data from multiple studies (e.g., antimicrobial vs. anti-inflammatory assays) to identify substituent-specific trends .
  • Cellular permeability assays : Use Caco-2 monolayers to differentiate poor activity due to low uptake vs. intrinsic inefficacy .
  • Proteomics : Identify off-target interactions via affinity chromatography and mass spectrometry .

Q. Why do some synthetic routes produce polymorphic forms?

  • Methodological Answer :
  • Crystallization screening : Test solvents (e.g., ethanol, DMF) and cooling rates to isolate stable polymorphs .
  • Thermogravimetric Analysis (TGA) : Monitor dehydration events (e.g., hydrate → anhydrous transitions) .
  • Powder XRD : Compare experimental patterns with Cambridge Structural Database entries .

Experimental Design

Q. How to design a robust SAR study for triazolo-thiadiazole derivatives?

  • Methodological Answer :
  • Scaffold diversification : Synthesize 15–20 analogs with variations in benzhydryl, pyridinyl, and triazole substituents .
  • High-throughput screening : Test against a panel of enzymes (e.g., kinases, phosphatases) and cancer cell lines .
  • Multivariate analysis : Use PCA to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

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